molecular formula C13H9ClN2O2 B14093240 Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- CAS No. 38501-84-7

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy-

Cat. No.: B14093240
CAS No.: 38501-84-7
M. Wt: 260.67 g/mol
InChI Key: ZPOXHEZPUFKFGC-UHFFFAOYSA-N
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Description

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- typically involves the diazotization of 2-chloroaniline followed by coupling with salicylaldehyde. The reaction conditions generally include:

    Diazotization: 2-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with salicylaldehyde in an alkaline medium (usually sodium hydroxide, NaOH) to yield the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Diazotization: Using industrial-grade reagents and maintaining strict temperature control to ensure the formation of the diazonium salt.

    Efficient Coupling: Employing continuous flow reactors to facilitate the coupling reaction, thereby increasing yield and reducing reaction time.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The azo group (N=N) can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of benzaldehyde derivatives with a carbonyl group.

    Reduction: Formation of 2-chloroaniline and salicylaldehyde derivatives.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 4-[(2-chlorophenyl)azo]-2-hydroxy-: Similar structure but with the azo group at a different position.

    Benzaldehyde, 5-[(4-chlorophenyl)azo]-2-hydroxy-: Similar structure but with a different substitution pattern on the phenyl ring.

    Benzaldehyde, 5-[(2-bromophenyl)azo]-2-hydroxy-: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- is unique due to the specific positioning of the 2-chlorophenylazo group and the hydroxyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various applications.

Biological Activity

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C14H12ClN3O2
  • Molecular Weight : 287.72 g/mol

Synthesis and Characterization

The synthesis of benzaldehyde derivatives often involves diazotization reactions followed by coupling with various phenolic compounds. The specific compound is synthesized from 2-chlorophenyl aniline through a diazotization process, which is then coupled with 2-hydroxybenzaldehyde. Characterization techniques such as IR spectroscopy and NMR are typically employed to confirm the structure.

Antimicrobial Activity

Research has demonstrated that benzaldehyde derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound in inhibiting bacterial growth.

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus200.25
Escherichia coli150.5
Candida albicans170.1

These results suggest that the presence of halogen substituents like chlorine enhances the antimicrobial activity of the compound .

Antioxidant Activity

The antioxidant potential of benzaldehyde derivatives has also been investigated. Compounds containing hydroxyl groups demonstrate improved radical scavenging abilities. In vitro assays reveal that these compounds can effectively neutralize free radicals, contributing to their potential as therapeutic agents in oxidative stress-related diseases.

Anticancer Properties

Benzaldehyde derivatives are being explored for their anticancer activities. Studies indicate that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of various benzaldehyde derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-withdrawing groups exhibited higher antibacterial activity due to increased membrane permeability .
  • Cytotoxic Effects : An investigation into the cytotoxicity of benzaldehyde derivatives on cancer cell lines revealed selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Toxicological Profile

The safety profile of benzaldehyde derivatives is essential for their therapeutic application. Toxicity studies indicate that while high doses may cause irritation or adverse effects, lower concentrations are generally well-tolerated in biological systems . The LD50 values for benzaldehyde range from 800 to 2850 mg/kg in animal models, indicating a moderate toxicity level.

Properties

CAS No.

38501-84-7

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

5-[(2-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C13H9ClN2O2/c14-11-3-1-2-4-12(11)16-15-10-5-6-13(18)9(7-10)8-17/h1-8,18H

InChI Key

ZPOXHEZPUFKFGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)C=O)Cl

Origin of Product

United States

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